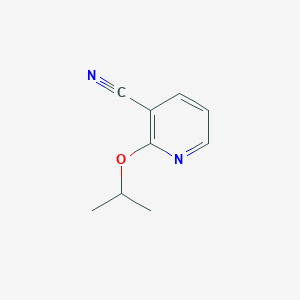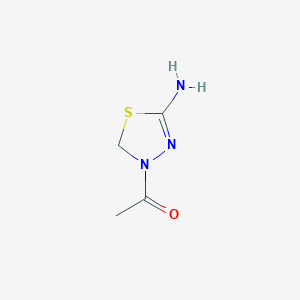![molecular formula C9H8OS B1280240 5-甲基苯并[b]噻吩-3(2H)-酮 CAS No. 56639-88-4](/img/structure/B1280240.png)
5-甲基苯并[b]噻吩-3(2H)-酮
描述
5-Methylbenzo[b]thiophen-3(2H)-one: is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of a methyl group at the 5-position and a ketone group at the 3-position makes this compound unique
科学研究应用
Chemistry: 5-Methylbenzo[b]thiophen-3(2H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, 5-methylbenzo[b]thiophen-3(2H)-one is used in the production of advanced materials, including polymers and electronic components.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylbenzo[b]thiophen-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-methylbenzo[b]thiophene with an oxidizing agent can yield the desired ketone. Another method involves the use of sulfonhydrazides with internal alkynes under electrochemical conditions to form benzothiophene motifs .
Industrial Production Methods: Industrial production of 5-methylbenzo[b]thiophen-3(2H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
化学反应分析
Types of Reactions: 5-Methylbenzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzothiophenes.
作用机制
The mechanism of action of 5-methylbenzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets. For example, benzothiophene derivatives have been studied as inhibitors of serotonin N-acetyltransferase (AANAT), an enzyme involved in melatonin biosynthesis . The compound may bind to the active site of the enzyme, inhibiting its activity and affecting the production of melatonin.
相似化合物的比较
3-Methylbenzothiophene: Similar structure but lacks the ketone group at the 3-position.
5-Methylbenzo[b]thiophene-2-boronic acid: Contains a boronic acid group instead of a ketone.
2-Chloro-N-(3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-yl)benzenesulfonamide: A more complex derivative with additional functional groups.
Uniqueness: 5-Methylbenzo[b]thiophen-3(2H)-one is unique due to the presence of both a methyl group and a ketone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-methyl-1-benzothiophen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUUXIYDLKFEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504757 | |
| Record name | 5-Methyl-1-benzothiophen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56639-88-4 | |
| Record name | 5-Methyl-1-benzothiophen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural modifications achievable through the oxidation of thioaurones, and what reagents are employed?
A1: The research highlights the selective oxidation of the sulfur atom and the olefinic bond within the thioaurone structure []. Electrophilic reagents like m-chloroperbenzoic acid yield 1-oxide or 1,1-dioxide derivatives by oxidizing the sulfur atom. Conversely, nucleophilic reagents like sodium hypochlorite generate spiroepoxide derivatives by targeting the olefinic bond. Notably, sodium hypochlorite, when adjusted to different pH levels, demonstrates remarkable versatility in producing spiroepoxides, sulfoxides, and even isomeric sulfoxide spiroepoxides [].
Q2: How does the choice of oxidizing agent influence the final structure of the oxidized thioaurone derivative?
A2: The research demonstrates a clear link between the oxidizing agent's nature and the resulting oxidized product []. Electrophilic reagents, with their affinity for electron-rich sites, predominantly oxidize the sulfur atom in thioaurones, leading to sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives. In contrast, nucleophilic reagents, seeking electron-deficient centers, preferentially attack the olefinic bond, resulting in the formation of spiroepoxide structures []. This selectivity underscores the importance of carefully selecting oxidizing agents to achieve specific structural modifications in thioaurones.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















